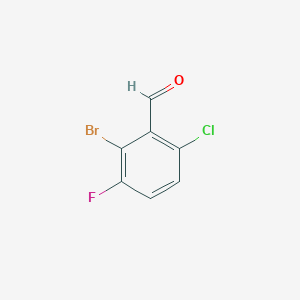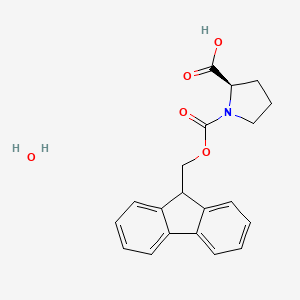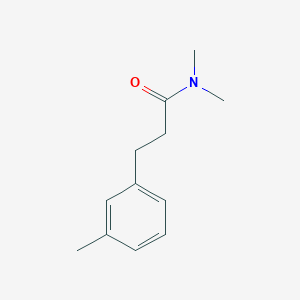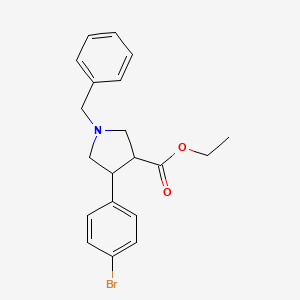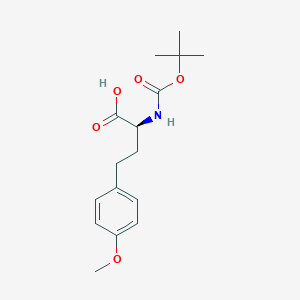
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline (BHAI) is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. BHAI has been studied for its ability to regulate various biological processes, including gene expression, cell signaling, and protein folding. BHAI has also been studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has been used in a variety of scientific research applications. It has been used to study gene expression, cell signaling, and protein folding. 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has also been used to study the effects of drugs on the body, and to develop new drugs and treatments for various diseases. It has been used to study the effects of radiation on cells, and to develop new methods of radiation therapy. 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has also been used to study the effects of aging on cells, and to develop new treatments for age-related diseases.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline is still not fully understood. However, it is thought to act on the cell surface by binding to and activating certain receptors. It has been shown to bind to and activate the G-protein coupled receptors, which are involved in the regulation of cell signaling pathways. It is also thought to interact with other proteins, such as transcription factors and enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has been shown to have a variety of biochemical and physiological effects. It has been shown to regulate gene expression, cell signaling, and protein folding. It has also been shown to have anti-inflammatory and anti-cancer effects. It has been shown to have an effect on the immune system, and to have an effect on the metabolism of carbohydrates, proteins, and lipids.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used in a variety of different experiments. It is also relatively stable in aqueous solution, and it has a wide range of biological effects. However, there are some limitations to using 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline in lab experiments. It is not soluble in organic solvents, and it can be toxic at high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline research. Further research could be done to better understand its mechanism of action, and to develop new and improved synthetic methods. Research could also be done to further explore its effects on gene expression, cell signaling, and protein folding. Additionally, further research could be done to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases. Finally, research could be done to explore its potential uses in drug development and radiation therapy.
Synthesemethoden
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline can be synthesized by a variety of methods, including condensation reactions, ring-closing metathesis, and the acylation of hydrazines. The most common method used to synthesize 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline is the condensation reaction of indole-3-acetic acid and 5-bromo-2-oxoindoline. This reaction is carried out in aqueous solution and yields 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline in high yields.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2/c19-11-5-6-15-13(8-11)17(18(25)21-15)23-22-16(24)7-10-9-20-14-4-2-1-3-12(10)14/h1-6,8-9,20-21,25H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMZJQOBTFWEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B6362817.png)
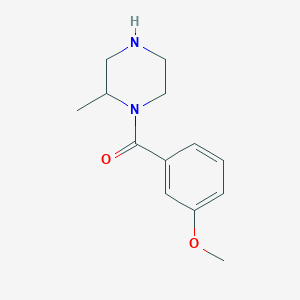

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
